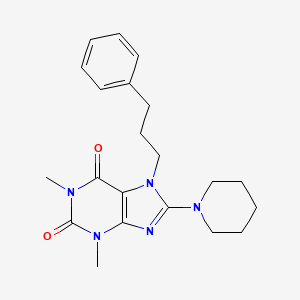
1,3-dimethyl-7-(3-phenylpropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-7-(3-phenylpropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a chemical compound with potential applications in scientific research. This compound is also known as SCH-23390, and it belongs to the class of dopamine D1 receptor antagonists. The dopamine D1 receptor is a G protein-coupled receptor that plays a crucial role in regulating the activity of dopaminergic neurons in the brain. SCH-23390 has been widely used in scientific research to study the physiological and biochemical effects of dopamine D1 receptor antagonism.
科学的研究の応用
Synthesis and Receptor Activity
This compound belongs to a class of chemicals that have been extensively studied for their affinity towards various receptors in the brain, particularly serotonin (5-HT) and dopamine receptors, which are crucial targets for the treatment of various neurological and psychiatric disorders.
Serotonin and Dopamine Receptor Affinity : Research has synthesized derivatives of 1,3-dimethyl-7-(3-phenylpropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, showing distinct affinities for 5-HT1A receptors. These compounds, due to their receptor activity, are investigated for their potential in treating neurological disorders such as depression and anxiety. The studies indicate that certain derivatives behave like postsynaptic 5-HT1A receptor antagonists in vivo, offering insights into their functional activity at these receptors (Chłoń et al., 2001).
Antihistaminic and Antiasthmatic Applications : Derivatives have also been evaluated for antihistaminic activity, displaying good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, pointing towards their potential application in treating allergic reactions and asthma (Pascal et al., 1985).
Antiasthmatic Activity : Another study focused on developing derivatives for their antiasthmatic activity, highlighting the role of these compounds in vasodilation, which is a key factor in the treatment of asthma. The research identified compounds showing significant pulmonary vasodilator activity, indicating their potential as anti-asthmatic agents (Bhatia et al., 2016).
Crystal Structure and Molecular Modeling
- Crystal Structure Analysis : The crystal structure of related compounds has been determined, providing insight into their molecular conformation and potential interactions with biological targets. Such studies are crucial for understanding how these compounds can be further optimized for increased efficacy and specificity in their target receptor interactions (Rajnikant et al., 2010).
特性
IUPAC Name |
1,3-dimethyl-7-(3-phenylpropyl)-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-23-18-17(19(27)24(2)21(23)28)26(15-9-12-16-10-5-3-6-11-16)20(22-18)25-13-7-4-8-14-25/h3,5-6,10-11H,4,7-9,12-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXLRNJPEZRUTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CCCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4-Dichlorophenyl)methoxy]ethan-1-amine](/img/structure/B2359097.png)
![2-Indol-1-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2359099.png)
![2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2359100.png)
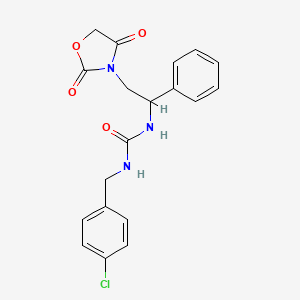
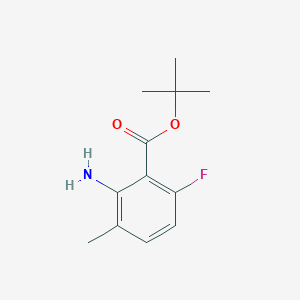
![Ethyl 7-amino-2-methyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate](/img/structure/B2359103.png)
![(Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2359104.png)
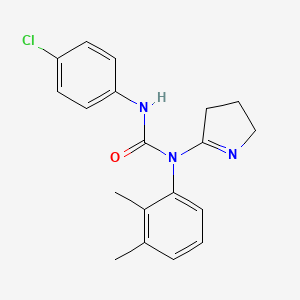
![3-[[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2359108.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2359110.png)
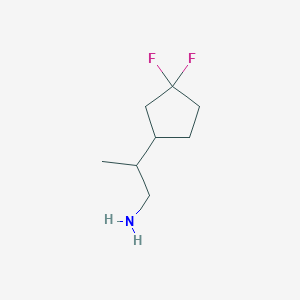
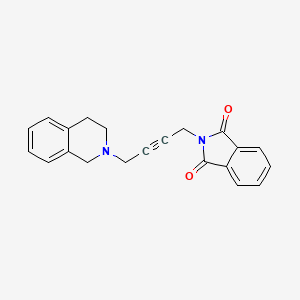

![1-(4-chlorophenyl)-4-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperazine](/img/structure/B2359118.png)